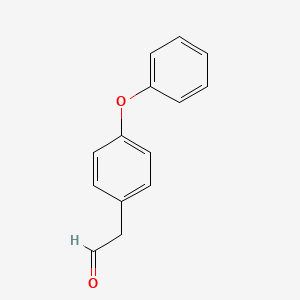

(4-Phenoxyphenyl)acetaldehyde

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-(4-phenoxyphenyl)acetaldehyde” were not found, aldehydes and ketones can be synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Brady’s test for aldehydes and ketones can be used to identify these compounds .

Molecular Structure Analysis

The molecular formula of “2-(4-phenoxyphenyl)acetaldehyde” is C14H12O2 . The carbon-to-oxygen double bond in aldehydes and ketones is quite polar, more polar than a carbon-to-oxygen single bond .

Chemical Reactions Analysis

Aldehydes and ketones can react with 2,4-dinitrophenylhydrazine to form solid derivatives . This reaction does not occur with alcohols .

Physical and Chemical Properties Analysis

Aldehydes and ketones, including “2-(4-phenoxyphenyl)acetaldehyde”, have boiling points higher than those of ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are soluble in water, and as the carbon chain increases in length, solubility in water decreases .

Wissenschaftliche Forschungsanwendungen

Role in Parkinsonism and Neurotoxicity

2-(4-phenoxyphenyl)acetaldehyde has been explored in the context of neurotoxicity and Parkinsonism. Studies reveal that acetaldehyde enhances parkinsonism induced by neurotoxins in mice, specifically damaging the nigrostriatal dopaminergic pathway. This enhancement is mediated through the inhibition of CYP450 2E1 isozyme by compounds like diethyldithiocarbamate, diallylsulfide, and phenylisothiocyanate. Interestingly, CYP 2E1 knockout mice showed reduced neurotoxin-induced lesions compared to wild-type animals, suggesting a role for CYP 2E1 and acetaldehyde in increasing the susceptibility of dopaminergic neurons to toxic events. This indicates that substances like ethanol and disulfiram could contribute to toxic parkinsonism in humans, targeting the basal ganglia. Furthermore, recent studies suggest epigenetic variations in CYP 2E1 contribute to Parkinson's disease susceptibility, reinforcing the link between environmental toxins and neurodegenerative diseases (Vaglini et al., 2013).

Alcohol's Physiological and Pathological Effects

Acetaldehyde, a close relative to 2-(4-phenoxyphenyl)acetaldehyde, is a primary metabolite of ethanol and plays a significant role in the physiological and pathological effects of alcohol consumption. Elevated levels of acetaldehyde during alcohol intoxication cause various symptoms like vasodilation, increased heart rate, lowered blood pressure, and sensations of dry mouth or throat. It also contributes to the development of several forms of cancer, liver cirrhosis, brain damage, cardiomyopathy, pancreatitis, and fetal alcohol syndrome. The balance between aversive and reinforcing effects of acetaldehyde determines individual behavioral and pathological outcomes related to alcohol consumption (Eriksson, 2001).

Protective Action Against Acetaldehyde Toxicity

Research has investigated the protective effects of compounds like ascorbic acid and sulfur compounds against acetaldehyde toxicity, which is common in heavy drinking and smoking. These compounds showed significant protection against acetaldehyde-induced anesthesia and lethality in rats. A combination of ascorbic acid, cysteine, and thiamin HCl provided almost complete protection, indicating potential pathways for building natural protection against chronic acetaldehyde toxicity from heavy alcohol consumption and smoking (Sprince et al., 1975).

Wirkmechanismus

Target of Action

It’s known that aldehydes can interact with various biological molecules due to their high reactivity

Mode of Action

They can form adducts with DNA, proteins, and lipids, which may alter the function of these molecules .

Biochemical Pathways

For instance, they can be involved in the formation of acetals, which are stable and lack reactivity in neutral to strongly basic environments . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest that it could be absorbed and distributed in the body

Result of Action

For instance, they can cause oxidative stress, protein dysfunction, and DNA damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Phenoxyphenyl)acetaldehyde. For instance, the presence of other reactive species, pH, and temperature can affect the reactivity and stability of aldehydes . Moreover, the compound’s action can be influenced by its concentration and the presence of its targets in the environment .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

They can form adducts with DNA, leading to mutations and chromosomal damage

Cellular Effects

Studies on acetaldehyde, a related compound, have shown that it can cause significant cytotoxicity, increase reactive oxygen species (ROS) levels, and cause DNA damage in cells

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (4-Phenoxyphenyl)acetaldehyde in animal models . Future studies should investigate how the effects of this compound vary with different dosages in animal models.

Subcellular Localization

Tools such as LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEFWLAWEUALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629177 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109330-01-0, 202825-61-4 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.